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Introduction
DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-

methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit.[1][2][3][4] It also exhibits

high potency for GluN2C-containing receptors.[1][2][4] This selectivity, with over 50-fold

preference for GluN2D/C over GluN2A and GluN2B subunits, makes DQP-1105 a valuable

pharmacological tool for investigating the physiological and pathological roles of GluN2D-

containing NMDA receptors.[2][3][5] These application notes provide detailed protocols for

utilizing DQP-1105 to block GluN2D receptors in various experimental paradigms.

Mechanism of Action
DQP-1105 acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be

overcome by increasing the concentration of the agonists glutamate or glycine.[2][3][6] Its

action is voltage-independent.[1][2] A key feature of DQP-1105's mechanism is its glutamate-

dependence; its affinity for the receptor increases upon glutamate binding.[1][7] This results in

a time-dependent inhibition, where co-application with glutamate leads to a gradual relaxation

to a steady-state level of inhibition.[1][7] DQP-1105 is thought to bind to a novel site in the

lower lobe of the GluN2 agonist-binding domain, thereby inhibiting a pregating step without

altering the channel's open time or conductance.[2][3]
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Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of DQP-1105 across different

NMDA receptor subtypes and other related receptors, as determined in various expression

systems.

Receptor Subtype Expression System IC50 (μM) Reference

GluN1/GluN2D Xenopus oocytes 2.7 [1][2][4][5]

HEK cells

(electrophysiology)
3.2 [2]

HEK cells (Ca2+ flux)
Not explicitly stated,

but potent
[8]

GluN1/GluN2C Xenopus oocytes 7.0 - 8.5 [1][4][5]

GluN1/GluN2A Xenopus oocytes >200 (e.g., 206) [2][5][8]

HEK cells

(electrophysiology)
~12 [2]

GluN1/GluN2B Xenopus oocytes >100 (e.g., 121) [5]

HEK cells

(electrophysiology)
Negligible inhibition [2]

GluA1 (AMPA) Xenopus oocytes 198 [5]

GluK2 (Kainate) Xenopus oocytes 153 [5]

Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording in
Heterologous Expression Systems
This protocol is designed for studying the effect of DQP-1105 on NMDA receptors expressed in

non-neuronal cells like Xenopus oocytes or HEK cells.

1. Reagent Preparation:
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DQP-1105 Stock Solution: Prepare a 100 mM stock solution of DQP-1105 in dimethyl

sulfoxide (DMSO).[5][9] Store at -20°C.[5]

External Solution: Prepare an appropriate external recording solution for the cell type being

used. For Xenopus oocytes, a standard solution is Barth's solution.[2] For HEK cells, a

typical extracellular solution contains (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, and

10 glucose, with pH adjusted to 7.4.

Agonist Solutions: Prepare stock solutions of glutamate and glycine (or D-serine) in water.

Final concentrations will depend on the experiment, but 100 µM of each is often used to elicit

maximal responses.[2]

2. Experimental Procedure (Whole-Cell Patch-Clamp in HEK cells):

Culture HEK cells expressing the desired GluN1/GluN2 receptor subunit combinations.

Establish a whole-cell patch-clamp recording.

Perfuse the cell with the external solution containing glutamate and glycine to establish a

baseline NMDA receptor-mediated current.

To determine the IC50, co-apply various concentrations of DQP-1105 (e.g., 0.3–30 µM) with

the agonists.[2]

Allow the current to reach a steady-state level of inhibition. The onset of inhibition will be

time-dependent.[6]

Wash out DQP-1105 with the agonist-containing solution to observe the reversal of inhibition.

Record and analyze the current responses to determine the extent of inhibition at each DQP-

1105 concentration.
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Fig. 1: Experimental workflow for in vitro electrophysiology.

Protocol 2: In Vivo Administration for Blocking GluN2D
Receptors in Mice
This protocol is adapted from studies investigating the role of GluN2D receptors in neuronal

development and epilepsy models.

1. Reagent Preparation:

DQP-1105 Stock Solution: Prepare a 100 mM stock solution in DMSO.[9]

Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5%

PEG 400 in sterile 0.9% saline.[9]

DQP-1105 Injection Solution: Dilute the DQP-1105 stock solution in the vehicle to a final

concentration of 5 mM. The final DMSO concentration should be less than 5%.[9] Warm and

sonicate the solution before injection.[9]

2. Administration:
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Administer DQP-1105 via intraperitoneal (IP) injection.

A commonly used dose is 28 mg/kg.[1][9]

The injection volume is typically 10 µl/g of body weight.[9]

The frequency and duration of administration will depend on the specific experimental design

(e.g., daily injections for several days).[9]

Signaling Pathway Diagram
The following diagram illustrates the activation of an NMDA receptor and the inhibitory action of

DQP-1105.
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Fig. 2: NMDA receptor activation and inhibition by DQP-1105.

Concluding Remarks
DQP-1105 is a crucial tool for dissecting the roles of GluN2D-containing NMDA receptors. The

provided protocols and data serve as a guide for researchers to effectively utilize this selective
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antagonist in their studies. As with any pharmacological agent, it is recommended to perform

dose-response experiments to determine the optimal concentration for a specific experimental

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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